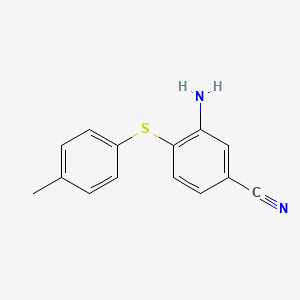

3-Amino-4-(p-tolylthio)benzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-4-(4-methylphenyl)sulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-2-5-12(6-3-10)17-14-7-4-11(9-15)8-13(14)16/h2-8H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHSBHCLTABYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 P Tolylthio Benzonitrile and Its Structural Analogs

Retrosynthetic Analysis of 3-Amino-4-(p-tolylthio)benzonitrile

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. ub.edu For this compound, the primary disconnection points are the C-S bond and the functional groups on the benzene (B151609) ring.

A logical retrosynthetic approach would involve disconnecting the C-S bond, leading to a substituted aminobenzonitrile precursor and p-thiocresol (4-methylbenzenethiol). The aminobenzonitrile precursor can be further simplified by considering the introduction of the amino and cyano groups. This leads to two main synthetic strategies:

Late-stage thiolation: This approach focuses on first constructing the 3-aminobenzonitrile (B145674) core and then introducing the p-tolylthio group in the final step.

Early-stage thiolation: In this strategy, the thioether linkage is formed earlier in the synthesis, followed by the formation or modification of the amino and cyano functionalities.

Classical Synthetic Routes to Aminobenzonitriles

The aminobenzonitrile scaffold is a common motif in organic chemistry, and several classical methods have been developed for its synthesis. patsnap.com These methods are often applicable to the synthesis of the precursors required for this compound.

Nitro Group Reduction Strategies

A widely used method for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. unimi.it This is particularly advantageous when the nitrile group is already present on the aromatic ring. For the synthesis of a 3-aminobenzonitrile precursor, this would involve the reduction of a 3-nitrobenzonitrile (B78329) derivative.

A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule. Common reagents include:

Tin(II) chloride (SnCl2): This is a classic and effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities like nitriles. echemi.comstackexchange.com The reaction is typically carried out in an acidic medium.

Iron (Fe) in acidic medium: This method, known as the Béchamp reduction, is a historically significant and industrially relevant process for the synthesis of anilines. unimi.itscispace.com

Catalytic hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is a clean and efficient method. stackexchange.com However, care must be taken as some catalysts can also reduce the nitrile group. Selective catalysts and controlled reaction conditions are often necessary. stackexchange.com

The choice of the reducing agent is critical to avoid the reduction of the nitrile group. For instance, SnCl2 is known to be highly selective for the nitro group in the presence of a nitrile. echemi.comstackexchange.com

Directed Aromatic Functionalization Approaches

Directed aromatic functionalization strategies offer a powerful means to introduce substituents at specific positions on an aromatic ring. nih.gov These methods rely on the use of a directing group to guide a reagent to a particular site, often the ortho position.

For the synthesis of aminobenzonitriles, a directing group can be used to introduce the cyano group ortho to an existing amino group or vice versa. For example, an N-nitroso group can act as a removable directing group in rhodium-catalyzed C-H cyanation reactions to produce 2-(alkylamino)benzonitriles. researchgate.netacs.org While not directly applicable to the 3,4-substitution pattern of the target molecule, this illustrates the principle of using directing groups to control regioselectivity in the synthesis of substituted benzonitriles.

Another approach involves the use of ortho-metalation, where a heteroatom-containing directing group facilitates the deprotonation of the ortho-position by a strong base, followed by quenching with an electrophile. nih.gov This can be a viable strategy for introducing either the amino or cyano group at a specific position.

Nucleophilic Aromatic Substitution (SNAr) Pathways in the Synthesis of this compound

A key step in the synthesis of this compound is the formation of the thioether bond via a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. masterorganicchemistry.com In this case, the nucleophile is the thiolate anion generated from p-thiocresol.

The synthesis of this compound can be achieved by reacting a suitable 4-halo-3-aminobenzonitrile or 3-amino-4-nitrobenzonitrile (B113395) with p-thiocresol in the presence of a base.

Mechanistic Considerations of Thiolate Introduction

The SNAr reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. researchgate.netscribd.com

Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. The negative charge is delocalized over the aromatic ring and is stabilized by electron-withdrawing groups.

Leaving Group Departure: The leaving group departs, and the aromaticity of the ring is restored.

The rate of the SNAr reaction is influenced by several factors:

The nature of the leaving group: Good leaving groups are those that can stabilize a negative charge. Halogens (F, Cl, Br, I) and nitro groups (-NO2) are common leaving groups in SNAr reactions.

The nature of the electron-withdrawing groups: The presence of strong electron-withdrawing groups (e.g., -NO2, -CN) ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. These groups stabilize the negatively charged Meisenheimer complex. masterorganicchemistry.com

The nucleophilicity of the attacking species: The thiolate anion is a potent nucleophile, making it well-suited for SNAr reactions. pearson.com

Influence of Reaction Conditions and Solvent Systems on Regioselectivity and Yield

The efficiency and outcome of the SNAr reaction are highly dependent on the reaction conditions.

Base: A base is required to deprotonate the p-thiocresol to generate the more nucleophilic thiolate anion. Common bases include potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and potassium tert-butoxide (t-BuOK). researchgate.net

Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. researchgate.netresearchgate.net In some cases, ionic liquids have also been shown to be effective media for SNAr reactions. rsc.org

Temperature: The reaction temperature can significantly affect the reaction rate. Higher temperatures generally lead to faster reactions, but may also result in the formation of side products. Optimization of the temperature is often necessary to achieve a good balance between reaction time and yield. researchgate.net

Regioselectivity: In cases where there are multiple potential leaving groups or positions for nucleophilic attack, the regioselectivity of the reaction becomes a critical consideration. The regioselectivity is primarily governed by the electronic effects of the substituents on the aromatic ring. The nucleophile will preferentially attack the position that leads to the most stable Meisenheimer complex. researchgate.netrsc.org

| Parameter | Influence on SNAr Reaction | Typical Conditions for Thiolate Introduction |

| Solvent | Affects nucleophile reactivity and solubility of reactants. Polar aprotic solvents are generally preferred. | DMF, DMSO, THF, Acetonitrile researchgate.netresearchgate.net |

| Base | Deprotonates the thiol to form the more reactive thiolate anion. | K2CO3, NaOH, NaH, t-BuOK researchgate.net |

| Temperature | Influences reaction rate and selectivity. | Room temperature to elevated temperatures (e.g., 80-120 °C) researchgate.net |

| Leaving Group | A good leaving group is essential for the reaction to proceed. | F, Cl, Br, NO2 masterorganicchemistry.com |

| Electron-withdrawing Groups | Stabilize the Meisenheimer intermediate, activating the ring for attack. | -CN, -NO2 ortho/para to the leaving group masterorganicchemistry.com |

Modern Catalytic Approaches in Thioether and Aminobenzonitrile Synthesis

The construction of the this compound framework relies on the efficient formation of a C-S bond, a transformation that has been significantly advanced through modern catalytic methods. These approaches offer superior efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed C-S Bond Formation

Transition metal catalysis, particularly using palladium and copper complexes, has become the cornerstone for the synthesis of aryl thioethers. These methods typically involve the cross-coupling of an aryl halide with a thiol. For the synthesis of this compound, a plausible and efficient route involves the coupling of a 4-halo-3-aminobenzonitrile with p-thiocresol.

Palladium-Catalyzed C-S Cross-Coupling:

Palladium-catalyzed reactions are among the most robust and widely used methods for C-S bond formation. The choice of ligand is crucial for the success of these couplings, with various phosphine (B1218219) ligands being developed to enhance catalytic activity and stability. nih.govucl.ac.uk A representative synthesis of this compound can be achieved by the palladium-catalyzed coupling of 3-Amino-4-chlorobenzonitrile with 4-methylbenzenethiol (B89573) (p-thiocresol).

A typical reaction would involve the use of a palladium precursor, such as Pd(OAc)₂, and a suitable phosphine ligand, like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF), in the presence of a base. organic-chemistry.org The reaction conditions are generally mild, offering high yields and compatibility with the amino and nitrile functional groups present in the starting material.

Table 1: Representative Palladium-Catalyzed Synthesis of this compound

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2 mol%) | DiPPF (4 mol%) | NaOtBu | Toluene | 100 | 92 |

| 2 | Pd₂(dba)₃ (1 mol%) | Xantphos (2 mol%) | Cs₂CO₃ | Dioxane | 110 | 88 |

| 3 | Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | DMF | 120 | 75 |

This is a representative table based on typical conditions for similar reactions and not from a specific documented synthesis of this exact compound.

Copper-Catalyzed C-S Cross-Coupling:

Copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-based systems. core.ac.uk These reactions have seen a resurgence with the development of new ligands and reaction conditions that allow for milder and more efficient transformations. The synthesis of this compound can be envisioned via a copper-catalyzed reaction between 3-Amino-4-iodobenzonitrile and p-thiocresol. Copper(I) salts, such as CuI, are commonly employed, often in the presence of a ligand like 1,10-phenanthroline (B135089) or N,N-dimethylglycine.

Table 2: Representative Copper-Catalyzed Synthesis of this compound

| Entry | Copper Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMSO | 130 | 85 |

| 2 | Cu₂O (5 mol%) | N,N-Dimethylglycine | Cs₂CO₃ | DMF | 140 | 82 |

| 3 | Cu(acac)₂ (10 mol%) | - | K₃PO₄ | Pyridine (B92270) | 120 | 78 |

This is a representative table based on typical conditions for similar reactions and not from a specific documented synthesis of this exact compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. For the synthesis of thioethers like this compound, several green strategies can be employed.

One key aspect is the use of more environmentally benign solvents. While traditional cross-coupling reactions often utilize solvents like toluene, dioxane, or DMF, recent advancements have explored the use of greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.gov For instance, copper-catalyzed C-S coupling reactions have been successfully performed in water, which significantly reduces the environmental footprint of the synthesis. core.ac.uk

Another principle of green chemistry is the use of catalytic amounts of reagents to minimize waste. The high efficiency of modern palladium and copper catalysts allows for very low catalyst loadings, often in the range of 0.1-2 mol%. This reduces the amount of metal waste generated.

Furthermore, the development of mechanochemical methods, such as ball-milling, offers a solvent-free approach to C-S cross-coupling reactions. ucl.ac.uk These methods can lead to shorter reaction times and reduced energy consumption. The reaction between an aryl halide and a thiol can be carried out in a ball mill with a solid base and a catalytic amount of a palladium complex, eliminating the need for bulk solvent. ucl.ac.uk

The choice of starting materials also plays a role in the greenness of a synthesis. The use of readily available and less toxic precursors is preferred. For instance, the synthesis of the 3-Amino-4-chlorobenzonitrile precursor can be achieved through methods that avoid harsh reagents. thieme-connect.com

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly, aligning with the goals of modern chemical synthesis.

Chemical Reactivity and Derivatization of 3 Amino 4 P Tolylthio Benzonitrile

Reactivity of the Amino Functionality

The primary aromatic amino group in 3-Amino-4-(p-tolylthio)benzonitrile is a versatile nucleophilic center, readily participating in a variety of chemical reactions. Its reactivity is modulated by the electron-donating p-tolylthio group and the electron-withdrawing nitrile group, leading to a balanced chemical profile.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of the amino group can be readily acylated or sulfonylated. These reactions are fundamental transformations for protecting the amino group or for synthesizing biologically active amide and sulfonamide derivatives.

Acylation is typically achieved by treating the parent compound with acylating agents such as acyl chlorides or acid anhydrides. libretexts.orgthieme-connect.de For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the corresponding N-acetylated derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org Due to the presence of the basic amino group, it is common to use two equivalents of the amine or an external base to neutralize the acid byproduct. libretexts.org

Sulfonylation follows a similar pathway, reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270). This results in the formation of a stable sulfonamide linkage, a common motif in many pharmaceutical compounds.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Acetylation | Acetic Anhydride ((CH₃CO)₂O) or Acetyl Chloride (CH₃COCl) | N-(5-cyano-2-(p-tolylthio)phenyl)acetamide |

| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | N-(5-cyano-2-(p-tolylthio)phenyl)benzamide |

| Tosylation | p-Toluenesulfonyl Chloride (TsCl) | N-(5-cyano-2-(p-tolylthio)phenyl)-4-methylbenzenesulfonamide |

| Mesylation | Methanesulfonyl Chloride (MsCl) | N-(5-cyano-2-(p-tolylthio)phenyl)methanesulfonamide |

Diazo Coupling and Related Transformations

The primary aromatic amine functionality allows for its conversion into a diazonium salt, a highly versatile intermediate in organic synthesis. This transformation, known as diazotization , is typically carried out by treating an acidic solution of the amine with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C). google.comgoogle.com

The resulting diazonium salt, [5-cyano-2-(p-tolylthio)phenyl]diazonium chloride, can then undergo several transformations:

Azo Coupling: The diazonium salt acts as an electrophile and can react with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. tuiasi.ro For example, coupling with phenol (B47542) would yield an azo dye containing the 3-cyano-4-(p-tolylthio)phenyl moiety.

Sandmeyer and Related Reactions: The diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide range of nucleophiles, often using copper(I) salts as catalysts. This allows for the introduction of various functional groups onto the aromatic ring, which would be difficult to achieve by other means.

Table 2: Transformations via Diazonium Salt Intermediate

| Reaction Name | Reagent(s) | Expected Product |

|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | [5-cyano-2-(p-tolylthio)phenyl]diazonium chloride |

| Azo Coupling | Phenol, NaOH (aq) | 2-hydroxy-5-((5-cyano-2-(p-tolylthio)phenyl)diazenyl)phenol |

| Sandmeyer (Chloro) | CuCl | 2-chloro-5-cyano-1-(p-tolylthio)benzene |

| Sandmeyer (Bromo) | CuBr | 2-bromo-5-cyano-1-(p-tolylthio)benzene |

| Sandmeyer (Cyano) | CuCN | 2-(p-tolylthio)isophthalonitrile |

| Schiemann Reaction | HBF₄, then heat | 2-fluoro-5-cyano-1-(p-tolylthio)benzene |

| Hydroxylation | H₂O, H₂SO₄, heat | 3-hydroxy-4-(p-tolylthio)benzonitrile |

Heterocyclic Ring Annulation Utilizing the Amino Group

The ortho-disposition of the amino and nitrile groups is a classic structural motif for the synthesis of fused heterocyclic systems. This arrangement allows for intramolecular cyclization reactions where the amino group acts as a nucleophile and the nitrile group acts as an electrophile, often after an initial reaction with a third component.

A prominent example is the synthesis of quinazolines . By reacting 2-aminobenzonitriles with various reagents, a six-membered heterocyclic ring can be fused to the benzene (B151609) ring. ki.se For instance, a copper-catalyzed reaction with methyl ketones and ammonium (B1175870) acetate (B1210297) can lead to the formation of 2-acyl-4-aminoquinazolines. nih.gov Similarly, reactions of acylated 2-aminobenzonitriles with primary amines can yield 2-substituted 4-(arylamino)quinazolines. colab.ws

Another important class of heterocycles accessible from this starting material are benzothiazoles . While direct synthesis from this compound is not explicitly documented, related structures suggest its potential. For example, the Hantzsch thiazole (B1198619) synthesis or similar cyclocondensation reactions involving a source of a C-S fragment could potentially lead to the formation of thieno- or thiazolo-fused systems. nih.govorganic-chemistry.org

Table 3: Potential Heterocyclic Ring Annulation Reactions

| Target Heterocycle | Typical Reagents/Reaction Conditions | Expected Product Class |

|---|---|---|

| Quinazolines | Aldehydes, Ketones, or their derivatives; often with a catalyst (e.g., I₂, Cu(OTf)₂) and an ammonia (B1221849) source. nih.govnih.govorganic-chemistry.org | Substituted quinazolines |

| Quinazolin-4-imines | Diaryliodonium salts, Cu(OTf)₂ catalyst. nih.gov | 4-Iminoquinazolines |

| Benzimidazoles | Reaction with cyanogen (B1215507) bromide or similar reagents. | 2-Aminobenzimidazole derivatives |

| Benzothiazoles | Reaction with carbon disulfide or isothiocyanates under specific conditions. beilstein-journals.org | Substituted benzothiazoles |

Reactivity of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo hydrolysis, amidation, and various cycloaddition reactions. Its reactivity is influenced by the electronic effects of the adjacent amino and thioether substituents.

Hydrolysis and Amidation Pathways

The carbon-nitrogen triple bond of the nitrile can be hydrolyzed to either a primary amide or a carboxylic acid. The outcome depends on the reaction conditions.

Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid, such as aqueous sulfuric or hydrochloric acid, typically leads to the formation of the corresponding carboxylic acid. yu.edu.jo The reaction proceeds via the intermediate formation of a primary amide, which is subsequently hydrolyzed further. The final product would be 3-amino-4-(p-tolylthio)benzoic acid. Studies on substituted benzonitriles show that the rate of hydrolysis is dependent on the acid concentration and the electronic nature of the substituents. yu.edu.joyu.edu.jo

Alkaline Hydrolysis: Heating with an aqueous alkaline solution, such as sodium hydroxide (B78521), also results in the carboxylic acid, which is isolated as its carboxylate salt (e.g., sodium 3-amino-4-(p-tolylthio)benzoate) after the reaction. oup.com

Partial Hydrolysis to Amide: Stopping the hydrolysis at the amide stage (to form 3-amino-4-(p-tolylthio)benzamide) can be challenging under standard conditions because amide hydrolysis is often faster than nitrile hydrolysis. However, controlled conditions, for example using certain enzymatic methods or specific reagents like hydrogen peroxide in a basic medium, can favor the formation of the amide. oup.com

Table 4: Hydrolysis and Amidation of the Nitrile Group

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Full Acidic Hydrolysis | H₂SO₄ (aq) or HCl (aq), heat | 3-Amino-4-(p-tolylthio)benzoic acid |

| Full Alkaline Hydrolysis | NaOH (aq) or KOH (aq), heat | Sodium 3-amino-4-(p-tolylthio)benzoate |

| Partial Hydrolysis | H₂O₂, NaOH (aq), controlled temp. | 3-Amino-4-(p-tolylthio)benzamide |

Cycloaddition Reactions of the Nitrile

The nitrile group can act as a dipolarophile or a dienophile in cycloaddition reactions, providing a direct route to five-membered heterocyclic rings.

[3+2] Cycloaddition with Azides: This is one of the most common cycloaddition reactions for nitriles. The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst like zinc or ammonium chloride, would yield a tetrazole . researchgate.net This "click" reaction is highly efficient for forming the 5-(3-amino-4-(p-tolylthio)phenyl)-1H-tetrazole.

[3+2] Cycloaddition with Nitrile Oxides: Benzonitrile (B105546) can react with nitrile oxides (generated in situ from oximes) in a 1,3-dipolar cycloaddition to form 1,2,4-oxadiazole derivatives. acs.orgmdpi.com The regioselectivity of such reactions can be influenced by the electronic properties of both the nitrile and the dipole. uss.clbibliotekanauki.pl

Other Cycloadditions: More complex cycloadditions, such as the rhodium-catalyzed transannulation with pyridotriazoles, have been studied for benzonitrile, suggesting that the nitrile group in the title compound could potentially participate in transition-metal-catalyzed heterocyclic syntheses. acs.org

Table 5: Cycloaddition Reactions of the Nitrile Group

| Reaction Type | Reagent | Expected Product Class |

|---|---|---|

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | 5-Substituted-1H-tetrazoles |

| [3+2] Cycloaddition | Benzonitrile Oxide (PhCNO) | 3,5-Disubstituted-1,2,4-oxadiazoles |

| [4+1] Cyclization | Isocyanides | Fused heterocyclic systems |

Reductions to Aminomethyl Derivatives

The nitrile group of this compound can be reduced to a primary aminomethyl group, yielding 3-amino-4-(p-tolylthio)benzylamine. This transformation is a valuable synthetic tool, as it converts an electron-withdrawing nitrile into a flexible and reactive aminomethyl substituent. A variety of reducing agents are capable of effecting this reduction, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitriles. wikipedia.orgijaerd.org Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are frequently employed under a hydrogen atmosphere. wikipedia.org The conditions for these reactions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the primary amine while minimizing the formation of secondary and tertiary amine byproducts. wikipedia.org

For laboratory-scale synthesis, chemical hydrides offer a convenient alternative. Reagents like lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (B86392) complex (BH₃·THF), and sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst are effective for nitrile reduction. wikipedia.org More specialized reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have been shown to reduce a wide range of aromatic nitriles to their corresponding benzylamines in excellent yields. nih.govorganic-chemistry.org This method is notable for its functional group tolerance, which is a key consideration given the presence of the amino and thioether groups in the starting material. nih.govorganic-chemistry.org Studies on related aminobenzonitriles, such as 4-aminobenzonitrile (B131773), have demonstrated successful reduction to the corresponding aminomethyl derivative. beilstein-journals.org

| Reagent/Catalyst | Description | Reference |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | A common, economical method for producing primary amines from nitriles. | wikipedia.orgijaerd.org |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-catalytic reducing agent for converting nitriles to amines. | wikipedia.org |

| Borane (e.g., BH₃·THF, Diborane) | A stoichiometric reducing agent for the conversion of nitriles to amines. | wikipedia.org |

| Diisopropylaminoborane/LiBH₄ (catalytic) | Reduces a variety of aliphatic and aromatic nitriles in excellent yields and tolerates many functional groups. | nih.govorganic-chemistry.org |

Reactivity of the Thioether Linkage

The sulfur atom of the thioether linkage in this compound is susceptible to a range of chemical transformations, most notably oxidation, but also cleavage and exchange reactions under specific conditions.

The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This oxidation imparts significant changes to the molecule's polarity, geometry, and hydrogen bonding capabilities. The selective oxidation of thioethers to sulfoxides without over-oxidation to the sulfone is a common challenge in organic synthesis, and numerous methods have been developed to achieve this. jchemrev.commdpi.com

A variety of oxidizing agents can be employed, with the outcome often controlled by the stoichiometry of the oxidant and the reaction conditions. acs.org For instance, mild oxidizing agents or controlled reaction conditions are typically used for the selective formation of sulfoxides. Hydrogen peroxide, often in the presence of a catalyst such as scandium triflate, can efficiently mediate the mono-oxidation of aryl sulfides. researchgate.net Other reagents like sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (m-CPBA) are also commonly used. mdpi.com Electrochemical methods have also been developed for the selective oxidation of thioethers to sulfoxides. nih.govresearchgate.netacs.org

Further oxidation to the sulfone can be achieved by using a stronger oxidizing agent or an excess of the oxidant. jchemrev.comacs.org The choice of solvent can also play a crucial role in determining the product selectivity between the sulfoxide and the sulfone. acs.org The presence of the electron-donating amino group on the benzene ring may influence the reactivity of the thioether towards oxidation.

| Oxidizing Agent | Product Selectivity | Reference |

| Hydrogen Peroxide (H₂O₂) with Sc(OTf)₃ | High selectivity for sulfoxides. | researchgate.net |

| Sodium Periodate (NaIO₄) | Selective for sulfoxide formation. | mdpi.com |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Can produce sulfoxides or sulfones depending on stoichiometry. | mdpi.com |

| Electrochemical Oxidation | Selectivity for sulfoxide or sulfone can be controlled by current and solvent. | researchgate.netacs.org |

| Molecular Oxygen (O₂)/Air | Selectivity can be switched between sulfoxide and sulfone based on temperature and solvent. | acs.org |

The carbon-sulfur bond of the thioether linkage can be cleaved under certain reductive or oxidative conditions. Reductive cleavage of diaryl ethers and thioethers can be achieved using strong reducing agents or through metal-catalyzed hydrogenolysis. acs.orgresearchgate.net For instance, transition-metal-free methods employing triethylsilane in the presence of a base have been reported for the reductive cleavage of C-O bonds in diaryl ethers, a process that can be analogous to C-S bond cleavage. researchgate.net

Oxidative cleavage is less common but can occur under harsh oxidative conditions. More synthetically useful are exchange reactions where the p-tolylthio group is replaced by another substituent. These reactions often proceed through an initial activation of the C-S bond, for example, via metal insertion. mdpi.comorganic-chemistry.org

Palladium-Catalyzed C-H Activation and Arylation Studies on Related Structures

The aromatic rings of this compound possess C-H bonds that could potentially be functionalized through transition-metal-catalyzed C-H activation. nih.gov The amino group is a well-known directing group for ortho-C-H functionalization. nih.govnih.gov Palladium catalysis is a powerful tool for such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govbohrium.comrsc.org

Studies on related aniline (B41778) derivatives have demonstrated that palladium catalysts, often in the presence of a specific ligand and an oxidant, can facilitate the direct arylation of the C-H bond ortho to the amino group. nih.govnih.gov This suggests that this compound could potentially undergo palladium-catalyzed C-H arylation at the C-5 position. However, the presence of the bulky thioether group at the C-4 position might sterically hinder this reaction. The reaction conditions, including the choice of catalyst, ligand, solvent, and base, are crucial for achieving high regioselectivity and yield. nih.govrsc.orgacs.org

The nitrile group can also influence the reactivity of the aromatic ring towards C-H activation. While typically an electron-withdrawing group, its role in directing C-H activation can be complex and substrate-dependent. Palladium-catalyzed direct arylation has been reported for various benzonitrile derivatives, indicating the feasibility of C-H functionalization on this type of scaffold. nih.govresearchgate.net

Exploitation of this compound as a Synthetic Building Block

The combination of a nucleophilic amino group and an electrophilic nitrile group in an ortho relationship makes 2-aminobenzonitrile (B23959) derivatives valuable precursors for the synthesis of fused heterocyclic systems.

This compound can serve as a key building block for the construction of polyaromatic and heterocyclic systems. The reaction of 2-aminobenzonitriles with various reagents can lead to the formation of fused ring systems like quinazolines. acs.orgnih.govacs.org For example, the condensation of 2-aminobenzonitriles with methyl ketones and ammonium acetate, promoted by I₂/CuCl₂, can yield 2-acyl-4-aminoquinazolines. acs.orgnih.govacs.org Similarly, palladium-catalyzed three-component reactions of 2-aminobenzonitriles, orthoformates, and boronic acids provide a route to 4-arylquinazolines. organic-chemistry.org

These cyclization strategies open up pathways to more complex, polycyclic aromatic systems. The p-tolylthio substituent can be retained in the final product or potentially be modified in subsequent steps, further increasing the molecular diversity accessible from this starting material. The synthesis of polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing PAHs is an active area of research, with applications in materials science and electronics. oup.comchemrxiv.orgrsc.orgnih.gov The inherent functionality of this compound makes it a promising candidate for the bottom-up synthesis of novel, functional polyaromatic compounds. umsystem.edu

Integration into Novel Heterocyclic Architectures

The strategic placement of a nitrile group ortho to an amino group, as seen in this compound, presents a versatile scaffold for the construction of various fused heterocyclic systems. This arrangement allows for cyclization reactions with a variety of reagents to form new ring structures, a common strategy in medicinal chemistry for the development of novel therapeutic agents. While specific studies detailing the cyclization of this compound are not extensively documented in publicly available research, the reactivity of analogous o-aminobenzonitrile derivatives provides a well-established precedent for its potential in heterocyclic synthesis.

One of the most common applications of o-aminobenzonitriles is in the synthesis of quinazolines. uob.edu.lyorganic-chemistry.org These bicyclic heterocycles are of significant interest due to their wide range of biological activities. The general synthetic approach involves the reaction of the o-aminobenzonitrile with a one-carbon synthon, such as formamide (B127407) or triethyl orthoformate, which leads to the formation of the pyrimidine (B1678525) ring fused to the benzene ring. For instance, the reaction of 2-aminobenzonitrile with triethyl orthoformate and a protic acid catalyst can lead to the formation of a quinazoline (B50416) ring system. mdpi.com Another method involves a microwave-promoted, one-pot synthesis using ammonium acetate. mdpi.com

Furthermore, the reaction of o-aminobenzonitriles with isothiocyanates can be employed to construct quinazoline-2-thiones. This reaction proceeds via the formation of a thiourea (B124793) intermediate which then undergoes intramolecular cyclization.

Beyond quinazolines, the reactive nature of the ortho-amino nitrile functionality allows for its potential use in the synthesis of other fused pyrimidines, such as thieno[2,3-d]pyrimidines, which are bioisosteres of purines and have been investigated for their anticancer properties. The synthesis of such compounds often involves the construction of a thiophene (B33073) ring followed by the annulation of the pyrimidine ring.

While the direct integration of this compound into these heterocyclic systems is a logical extension of known chemical principles, specific experimental data, including reaction conditions and yields for this particular substrate, remain to be reported in the accessible scientific literature. The presence of the p-tolylthio group at the 4-position would be expected to influence the electronic properties and reactivity of the benzene ring, and consequently, the conditions required for cyclization and the properties of the resulting heterocyclic products.

Table of Potential Heterocyclic Scaffolds from o-Aminobenzonitriles

| Heterocyclic System | General Reagents | Potential Product from this compound |

| Quinazolin-4-amines | Formamide, Triethyl orthoformate/NH₄OAc | 8-(p-tolylthio)quinazolin-4-amine |

| Quinazoline-4(3H)-ones | Formic acid, Acid chlorides/anhydrides followed by cyclization | 8-(p-tolylthio)quinazolin-4(3H)-one |

| Quinazoline-2,4(1H,3H)-diones | Urea, Phosgene derivatives | 8-(p-tolylthio)quinazoline-2,4(1H,3H)-dione |

| Fused Pyridazines | Hydrazine hydrate (B1144303) and a 1,2-dicarbonyl compound | 5-Amino-4-(p-tolylthio)benzo[g]phthalazin-1(2H)-one |

Advanced Spectroscopic Elucidation and Structural Analysis

Vibrational Spectroscopy (Infrared and Raman)

Characterization of Key Functional Groups

The spectroscopic signature of 3-Amino-4-(p-tolylthio)benzonitrile is defined by its three key functional groups: the amino (-NH₂), cyano (-C≡N), and the p-tolylthio (S-Ar) moieties.

Infrared (IR) Spectroscopy : The presence of the primary amino group is typically confirmed by a pair of N-H stretching vibrations in the region of 3400-3200 cm⁻¹. The cyano group exhibits a sharp, characteristic absorption band for the C≡N stretch, usually found around 2230-2210 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-S stretching of the thioether linkage is weaker and appears in the fingerprint region. For instance, in related aminobenzonitrile compounds, the nitrile group absorption is a prominent feature. analis.com.my In a similar fashion, FT-IR spectroscopy has been used to confirm functional groups in complex aromatic structures, such as the C-N bond observed around 1630 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The protons of the amino group would typically appear as a broad singlet. The aromatic protons on the benzonitrile (B105546) and tolyl rings would resonate in the downfield region, approximately between 6.5 and 8.0 ppm, with their splitting patterns determined by their substitution. The methyl (-CH₃) protons of the tolyl group would give a characteristic singlet further upfield, likely around 2.3-2.4 ppm. rsc.org

¹³C NMR : The carbon atom of the cyano group is expected to have a chemical shift in the range of 115-125 ppm. The aromatic carbons would generate a series of signals between 110 and 150 ppm. The carbon of the methyl group would appear at a much higher field, typically around 20-22 ppm. rsc.org

A summary of expected spectroscopic data is presented below.

| Technique | Functional Group | Expected Absorption/Chemical Shift |

| IR | Amino (-NH₂) | ~3400-3200 cm⁻¹ (N-H stretch) |

| IR | Cyano (-C≡N) | ~2230-2210 cm⁻¹ (C≡N stretch) |

| ¹H NMR | Amino (-NH₂) | Broad singlet |

| ¹H NMR | Aromatic (Ar-H) | ~6.5 - 8.0 ppm |

| ¹H NMR | Methyl (-CH₃) | ~2.3 - 2.4 ppm (singlet) |

| ¹³C NMR | Cyano (-C≡N) | ~115 - 125 ppm |

| ¹³C NMR | Aromatic (Ar-C) | ~110 - 150 ppm |

| ¹³C NMR | Methyl (-CH₃) | ~20 - 22 ppm |

Investigation of Intermolecular Interactions in Solid State

In the solid state, the molecular arrangement of this compound is governed by various non-covalent interactions. The primary amino group is a potent hydrogen bond donor, while the nitrogen atom of the cyano group is an effective hydrogen bond acceptor. This facilitates the formation of intermolecular N-H···N hydrogen bonds, which are a common and critical structural element in the crystals of related aminobenzonitriles. researchgate.net

Furthermore, the two aromatic rings (benzonitrile and tolyl) can participate in π–π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the stability of the crystal lattice. In analogous structures like 3-Nitro-4-(propylamino)benzonitrile, weak aromatic ring π–π interactions with centroid separations around 3.77 Å have been observed. nih.gov The combination of hydrogen bonding and π–π stacking likely results in a highly organized, three-dimensional supramolecular architecture. Hirshfeld surface analysis on similar molecules has confirmed that N···H contacts are often the most dominant contributors to crystal packing, signifying the importance of these hydrogen bonds. analis.com.my

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transition Studies

The electronic properties of this compound are investigated using UV-Vis absorption and fluorescence spectroscopy. The molecule's structure, featuring electron-donating amino and thioether groups attached to a benzonitrile core which contains an electron-withdrawing nitrile group, is conducive to interesting photophysical behavior.

The UV-Vis absorption spectrum is expected to show bands corresponding to π→π* transitions within the aromatic systems. A key feature of molecules with this donor-acceptor architecture is the potential for Intramolecular Charge Transfer (ICT). ajol.info Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), largely located on the electron-rich amino and p-tolylthio portion, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-deficient benzonitrile moiety.

This ICT process is highly sensitive to the polarity of the solvent. nih.gov In polar solvents, the charge-separated ICT state is stabilized, often leading to a red-shift (bathochromic shift) in the emission spectrum compared to nonpolar solvents. The fluorescence spectra of such compounds may exhibit dual fluorescence, with one band corresponding to a locally excited (LE) state and a second, red-shifted band corresponding to the ICT state. ajol.infonih.gov The efficiency and wavelength of these electronic transitions are influenced by the electronic nature of substituents on the phenyl rings. researchgate.net

X-ray Crystallography of this compound and its Analogs

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive analysis of its close structural analogs provides significant insight into its likely solid-state conformation, crystal packing, and intermolecular interactions.

Determination of Solid-State Molecular Geometry and Packing

Analysis of related aminobenzonitrile crystal structures reveals that molecules often pack in intricate patterns. For example, the crystal structure of 3-aminobenzonitrile (B145674) (m-cyanoaniline) belongs to the orthorhombic space group Pna2₁. nih.gov In another analog, 3-Nitro-4-(propylamino)benzonitrile, the molecules crystallize in the triclinic system. nih.gov The packing is typically dense, stabilized by the intermolecular forces discussed previously. The presence of the bulky p-tolylthio group would be expected to significantly influence the packing arrangement compared to simpler aminobenzonitriles.

A summary of crystallographic data for selected analogs is provided below.

| Compound | Formula | Crystal System | Space Group | Cell Parameters (Å, °) | Ref. |

| 3-Aminobenzonitrile | C₇H₆N₂ | Orthorhombic | Pna2₁ | a=8.27, b=16.94, c=4.89; α=β=γ=90 | nih.gov |

| 3-Nitro-4-(propylamino)benzonitrile | C₁₀H₁₁N₃O₂ | Triclinic | P-1 | a=7.63, b=7.92, c=9.24; α=109.3, β=91.28, γ=93.0 | nih.gov |

| 2-Amino-4-chlorobenzonitrile (B1265954) | C₇H₅ClN₂ | Triclinic | P-1 | a=3.89, b=6.79, c=13.84; α=77.56, β=88.90, γ=83.02 | analis.com.my |

| 4-[(4-Amino-3-pyridyl)iminomethyl]benzonitrile | C₁₃H₁₀N₄ | Monoclinic | P2₁/c | a=13.56, b=12.30, c=15.75; β=124.65 | nih.gov |

Analysis of Hydrogen Bonding Networks and Crystal Engineering

Crystal engineering relies on understanding and utilizing intermolecular forces to design solids with desired properties. In the case of this compound and its analogs, hydrogen bonding is a primary tool for constructing supramolecular assemblies.

The N-H···N interaction between the amino group of one molecule and the nitrile nitrogen of another is a recurring and robust motif. In the crystal structure of 4-[(4-Amino-3-pyridyl)iminomethyl]benzonitrile, molecules are linked through such N-H···N interactions to form two-dimensional arrays. nih.gov Similarly, in crystals of 4-aminobenzonitrile (B131773) derivatives, hydrogen bonds between an amino hydrogen and a cyano nitrogen are fundamental to the structure. researchgate.net

In addition to strong hydrogen bonds, weaker interactions such as C-H···O (in nitro-substituted analogs) or C-H···N bonds also play a role in stabilizing the crystal packing. nih.gov The interplay between the directionality and strength of the N-H···N hydrogen bonds and the less directional, but cumulatively significant, π–π stacking interactions dictates the final crystal architecture. The principles observed in these analogs provide a clear framework for predicting the crystal engineering strategies applicable to this compound.

Computational and Theoretical Investigations of 3 Amino 4 P Tolylthio Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Amino-4-(p-tolylthio)benzonitrile, these calculations reveal the distribution of electrons and the regions most susceptible to chemical attack, thereby predicting its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

For instance, a DFT study on 2-amino-4-chlorobenzonitrile (B1265954) using the B3LYP/6-311++G(d,p) level of theory provides valuable insights into the geometry of the aminobenzonitrile moiety. researchgate.net The study revealed key bond lengths and angles, which are expected to be similar in this compound. The presence of the electron-donating amino group and the electron-withdrawing nitrile group significantly influences the electronic distribution and geometry of the benzene (B151609) ring.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Analogous Aminobenzonitrile Derivative (2-amino-4-chlorobenzonitrile) researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C≡N Bond Length | 1.146 |

| C-C (aromatic) Bond Lengths | 1.375 - 1.403 |

| C-N (amino) Bond Length | 1.369 |

| C-C-C (aromatic) Bond Angles | 118.6 - 121.5 |

| H-N-H Bond Angle | 114.3 |

Note: The data presented is for 2-amino-4-chlorobenzonitrile and serves as an illustrative example of the type of geometric parameters obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) denote electron-deficient areas that are prone to nucleophilic attack. Regions with neutral potential are typically colored green.

For this compound, the MEP surface would likely show a high electron density around the nitrogen atom of the amino group and the nitrile group, making these regions potential sites for electrophilic interaction. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The sulfur atom of the thioether linkage would also influence the MEP, likely exhibiting a region of negative potential due to its lone pairs of electrons.

Table 2: Illustrative Molecular Electrostatic Potential (MEP) Values for Different Regions of a Substituted Aromatic Molecule

| Molecular Region | Representative MEP Value (kcal/mol) | Predicted Reactivity |

| Amino Group (N atom) | -25 to -40 | Susceptible to electrophilic attack |

| Nitrile Group (N atom) | -15 to -30 | Susceptible to electrophilic attack |

| Aromatic Ring (π-system) | -10 to +10 | Variable, depends on substitution |

| Amino Group (H atoms) | +30 to +50 | Susceptible to nucleophilic attack |

Note: These values are representative and intended to illustrate the concept of MEP analysis. The actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the mapping of reaction pathways.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where a thiolate anion attacks an activated aromatic ring. Computational chemistry can be used to locate the transition state for this key step. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed.

By characterizing the geometry and energy of the transition state, chemists can gain insights into the factors that influence the reaction rate. For the synthesis of the target molecule, the transition state would involve the partial formation of the C-S bond and the partial breaking of the bond between the carbon atom and the leaving group on the benzonitrile (B105546) precursor.

Reaction Coordinate and Energy Profile Mapping

Mapping the reaction coordinate involves calculating the energy of the system as it progresses from reactants to products through the transition state. This creates a reaction energy profile, which provides a quantitative description of the reaction's thermodynamics and kinetics.

Table 3: Hypothetical Energy Profile Data for the Synthesis of this compound via SNAr

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15 to +25 |

| Intermediate (Meisenheimer complex) | -5 to +5 |

| Products | -10 to -20 |

Note: This is a hypothetical energy profile to illustrate the concept. Actual values would need to be determined through specific computational studies.

Conformational Landscape Analysis and Steric Effects

The flexibility of a molecule is described by its conformational landscape, which encompasses all possible spatial arrangements of its atoms that can be interconverted by rotation around single bonds. Understanding the conformational preferences of this compound is important as different conformers can have different energies and reactivities.

The key flexible bond in this molecule is the C-S bond of the thioether linkage. Rotation around this bond, as well as the C-N bond of the amino group, will lead to different conformers. Computational methods can be used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond.

This analysis would reveal the most stable conformers (energy minima on the PES) and the energy barriers to rotation between them. Steric effects, such as the interaction between the p-tolyl group and the substituents on the benzonitrile ring, will play a significant role in determining the preferred conformation. For instance, steric hindrance may favor a non-planar arrangement of the two aromatic rings.

Table 4: Illustrative Conformational Analysis Data for a Diaryl Thioether Analogue

| Conformer | Dihedral Angle (C-S-C-C) (°) | Relative Energy (kcal/mol) |

| Global Minimum | ~60 | 0.0 |

| Local Minimum | ~120 | 1.5 |

| Rotational Barrier | 0 and 180 | 3-5 |

Note: This data is for a generic diaryl thioether and is intended to demonstrate the type of information obtained from a conformational analysis.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Diverse Chemical Synthesis

The strategic placement of reactive groups makes 3-Amino-4-(p-tolylthio)benzonitrile a valuable starting material for a variety of chemical transformations.

Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com The structure of this compound is well-suited for constructing fused heterocyclic systems. The ortho-positioning of the amino group and the tolylthio substituent can be exploited in cyclization reactions.

For instance, the amino group can react with suitable reagents to form a new ring fused to the parent benzene (B151609) ring. A notable application is in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. The inherent reactivity of the aminobenzonitrile structure allows for the construction of these complex scaffolds, which are of interest in various chemical fields. openmedicinalchemistryjournal.com Research has demonstrated that substituted aminobenzonitriles can serve as foundational components for creating polyfunctionalized heterocyclic compounds with potential pharmaceutical relevance through reactions with various electrophiles and subsequent cyclization. researchgate.net The synthesis of aminobenzothiophene derivatives, which are themselves important heterocyclic systems, can be achieved from precursors containing a thioether linkage ortho to a reactive group, highlighting a synthetic strategy where this compound could be a key intermediate. clockss.org

| Precursor System | Reagents/Conditions | Resulting Heterocycle | Reference |

| Substituted Aminobenzonitrile | Various Electrophiles | Fused Pyridines, Pyrimidines | researchgate.net |

| Dinitrobenzonitrile & p-Thiocresol | Nucleophilic Substitution, Cyclization | Aminobenzothiophene | clockss.org |

| Substituted Aminobenzonitrile | Cyclization Partners | Thieno[2,3-b]pyridines | openmedicinalchemistryjournal.com |

Building Block for Functionalized Aromatic Compounds

Beyond heterocycles, this compound is a valuable building block for creating a wide range of functionalized aromatic compounds. bldpharm.com The amino and nitrile groups can be chemically modified through various organic reactions. For example, the amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. It can also be acylated or alkylated to introduce new functional moieties. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

The thioether linkage provides an additional site for modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone. These transformations alter the electronic properties of the molecule and can be used to tune its characteristics for specific applications. The synthesis of functionalized β-keto arylthioethers and sulfones from related starting materials underscores the utility of aryl thioethers as versatile platforms in organic synthesis. acs.orgtdx.cat

Utilization in Catalyst and Ligand Design

The presence of heteroatoms like nitrogen and sulfur makes this compound an attractive candidate for applications in catalysis, particularly as a precursor for ligand synthesis.

Ligand Precursors for Transition Metal Catalysis

The amino group and the sulfur atom of the thioether can act as donor sites, allowing the molecule to function as a bidentate or monodentate ligand for transition metals. sioc-journal.cn By coordinating to a metal center, ligands derived from this scaffold can influence the metal's catalytic activity, selectivity, and stability. The synthesis of multidimensional transition metal complexes often relies on organic building blocks containing multiple donor atoms, such as nitrogen and oxygen, to create intricate coordination networks. mdpi.com Similarly, the N- and S-donor atoms in this compound can be used to construct novel ligands for various transition metal-catalyzed reactions, including cross-coupling and C-H activation processes. acs.org

Development of Recyclable Catalytic Systems

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. One strategy to address this is to design ligands that impart specific solubility properties to the metal complex, allowing for its precipitation and recovery post-reaction. bnl.gov By modifying the structure of this compound, for example by introducing long alkyl chains or other functional groups onto the tolyl ring, it may be possible to create ligands that lead to recyclable catalytic systems. These systems could exhibit temperature-dependent solubility or precipitate out of the reaction mixture upon consumption of the substrate, facilitating easy separation and reuse, which aligns with the principles of green chemistry. bnl.gov

Precursors for Optoelectronic and Functional Materials

Functionalized aromatic compounds with donor-acceptor architectures are of great interest for applications in materials science, particularly in optoelectronics. The structure of this compound, featuring electron-donating amino and tolylthio groups and an electron-withdrawing nitrile group, makes it a promising precursor for such materials. bldpharm.com

These types of molecules can be building blocks for larger conjugated systems, polymers, or frameworks used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The optoelectronic properties of such materials are highly dependent on their molecular structure, and the ability to functionalize the this compound core allows for the fine-tuning of these properties. ep2-bayreuth.de For example, incorporating this unit into larger C3-symmetric structures or polymers could lead to materials with applications as hole-transporting layers or emitters in electronic devices. mdpi.com

Applications in Chemo- and Regioselective Transformations

Following a comprehensive search of scientific literature and chemical databases, no specific research detailing the applications of This compound in chemo- and regioselective transformations could be located.

The inherent structure of This compound , featuring an ortho-aminobenzonitrile moiety, suggests a potential for this molecule to serve as a precursor in various cyclization reactions for the synthesis of heterocyclic systems. The amino (-NH2) and cyano (-CN) groups in an ortho position are well-known reactive partners for intramolecular reactions, such as the Thorpe-Ziegler cyclization, which typically yields amino-substituted fused heterocyclic rings. wikipedia.orgosi.lvscribd.com The regioselectivity of such transformations would be dictated by the specific reaction conditions and the nature of any co-reactants, influencing which nitrogen atom of the amino group participates in the initial attack on the nitrile carbon.

Furthermore, the presence of the amino group, the nitrile, and the tolylthio ether linkage provides multiple sites for potential chemoselective reactions. For instance, the amino group could be selectively acylated, alkylated, or diazotized, while the nitrile group could undergo hydrolysis, reduction, or cycloaddition reactions. The sulfide (B99878) linkage also presents a site for potential oxidation.

However, despite these theoretical possibilities, there is no available published research to provide specific examples, detailed findings, or data tables on the chemo- and regioselective transformations of This compound . Therefore, this section cannot be completed with the required scientifically validated content at this time.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 3-Amino-4-(p-tolylthio)benzonitrile is contingent on the development of efficient and environmentally benign synthetic methodologies. Current approaches to similar aminobenzonitrile derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel synthetic strategies that are both sustainable and economically viable.

Key areas for exploration include:

One-Pot Syntheses: Designing one-pot, multi-component reactions could significantly streamline the synthesis of this compound. For instance, a reaction involving a suitably substituted aminobenzonitrile precursor, a source of the p-tolylthio group, and a catalyst in a single vessel could improve efficiency and reduce purification steps.

Catalytic C-S Bond Formation: Investigating advanced catalytic systems for the crucial carbon-sulfur bond formation is paramount. This could involve exploring transition-metal catalysts (e.g., palladium, copper, or nickel-based) or even metal-free catalytic systems that offer high selectivity and functional group tolerance under mild conditions.

Green Chemistry Approaches: The use of greener solvents (e.g., water, ethanol, or supercritical fluids), energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and recyclable catalysts would contribute to more sustainable synthetic routes. For example, the dehydration of a corresponding amide to the nitrile could be explored using greener dehydrating agents. researchmap.jp

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Multi-component Reactions | High atom economy, reduced waste, simplified procedures. | Identification of suitable starting materials and catalysts, optimization of reaction conditions. |

| Advanced Catalysis | High yields and selectivity, milder reaction conditions. | Catalyst cost and sensitivity, catalyst recovery and reuse. |

| Green Chemistry Methods | Reduced environmental impact, increased safety. | Ensuring high conversion and selectivity in green solvents, scalability of energy-efficient methods. |

Exploration of New Reactivity Patterns and Derivatizations

The unique combination of amino, nitrile, and thioether functionalities in this compound offers a rich landscape for exploring novel reactivity and creating a diverse library of derivatives.

Future investigations should focus on:

Selective Functional Group Transformations: Developing selective methods to modify one functional group while leaving the others intact is a key challenge. For example, the amino group could be a site for acylation, alkylation, or diazotization to introduce new functionalities. The nitrile group could be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, opening up further avenues for derivatization.

Cyclization Reactions: The ortho-relationship of the amino and thioether groups could be exploited in cyclization reactions to form novel heterocyclic scaffolds, such as benzothiazine derivatives. The nitrile group could also participate in cyclization reactions to form fused ring systems.

Post-Synthetic Modification of the Thioether: The sulfur atom in the thioether linkage could be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule.

A table outlining potential derivatization strategies is provided below:

| Functional Group | Derivatization Reaction | Potential Derivative Class |

| Amino Group | Acylation, Alkylation, Diazotization | Amides, Secondary/Tertiary Amines, Azo Compounds |

| Nitrile Group | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acids, Amides, Amines, Heterocycles |

| Thioether Linkage | Oxidation | Sulfoxides, Sulfones |

Advanced Computational Studies for Rational Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Advanced computational studies on this compound could provide invaluable insights and accelerate the discovery of its applications.

Future computational work should include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the electronic structure, molecular orbital energies (HOMO-LUMO gap), and reactivity indices of the molecule. This can help in predicting its behavior in chemical reactions and its potential for applications in electronics.

Molecular Docking Simulations: If a particular biological target is identified, molecular docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives. This would be crucial for guiding the design of new therapeutic agents.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the behavior of the molecule in complex environments, such as in a solvent or within a biological system, hybrid QM/MM methods can provide a more accurate and detailed picture.

Integration into Supramolecular Assemblies or Self-Assembled Systems

The presence of hydrogen bond donors (amino group) and acceptors (nitrile group), along with the potential for π-π stacking interactions from the aromatic rings, makes this compound an excellent candidate for the construction of supramolecular assemblies. uclouvain.be

Future research in this area could explore:

Crystal Engineering: Systematic studies of the crystallization of this compound and its derivatives could lead to the formation of well-defined crystalline architectures with interesting properties, such as porosity or non-linear optical activity.

Self-Assembly in Solution: Investigating the self-assembly behavior of this molecule in various solvents could lead to the formation of gels, liquid crystals, or other organized structures. The interplay of hydrogen bonding, π-π stacking, and solvophobic effects would be a key area of study.

Host-Guest Chemistry: The molecule could be designed to act as a host for specific guest molecules, or it could be incorporated into larger host-guest systems. The thioether linkage could also potentially coordinate with metal ions, leading to the formation of coordination polymers or metallosupramolecular assemblies.

Investigation of Material Science Applications Beyond Current Scope

The unique electronic and structural features of this compound suggest its potential for use in a variety of advanced materials. While direct applications are yet to be explored, research on analogous compounds provides a strong basis for future investigations.

Potential material science applications to be investigated include:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the molecule, which could be extended through derivatization, suggests potential for use as an emissive or charge-transport material in OLEDs.

Sensors: The functional groups on the molecule could be designed to interact selectively with specific analytes, leading to a change in its optical or electronic properties. This could form the basis for the development of chemical sensors.

Nonlinear Optical (NLO) Materials: Molecules with a significant difference in electron density between donor (amino) and acceptor (nitrile) groups can exhibit NLO properties. The push-pull nature of this compound makes it a candidate for such applications.

The table below summarizes the potential material science applications and the key molecular features that warrant their investigation.

| Potential Application | Key Molecular Features | Research Focus |

| OLEDs | Extended π-conjugation, charge-transport capabilities. | Synthesis of derivatives with tailored electronic properties, device fabrication and characterization. |

| Chemical Sensors | Specific binding sites, responsive optical/electronic properties. | Design of receptors for target analytes, study of host-guest interactions. |

| NLO Materials | Donor-acceptor π-system, potential for high hyperpolarizability. | Synthesis of derivatives with enhanced push-pull character, measurement of NLO properties. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.